Avasimibe (also known as CI-1011 or PD-148515) is a selective inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme crucial for intracellular cholesterol esterification []. Classified as a lipid-regulating agent, Avasimibe has been investigated for its potential in treating various diseases by modulating cholesterol metabolism and downstream signaling pathways [, , , , , ]. Research on Avasimibe has expanded beyond its initial focus on atherosclerosis to explore its potential applications in cancer, viral infections, and other areas [, , , , , , ].
Optimizing Avasimibe Delivery and Formulation: Developing novel delivery systems, such as nanoparticles, to improve Avasimibe's bioavailability and target specific tissues or cells could enhance its therapeutic potential [, , ].
Investigating Combination Therapies: Exploring Avasimibe's synergistic effects with existing chemotherapeutic agents, immunotherapies, or other targeted therapies could lead to more effective treatment strategies for various diseases [, , , , , , ].
Elucidating Molecular Mechanisms: Further research is needed to fully understand the downstream molecular mechanisms underlying Avasimibe's diverse effects, including its impact on specific signaling pathways, gene expression profiles, and cellular processes [, , , ].
Avasimibe is chemically known as [(2,4,6-triisopropyl-phenyl)-acetyl]-sulfamic acid 2,6-diisopropyl-phenyl ester. It was first introduced in the United States Patent No. 5,491,172 and has been extensively studied for its lipid-lowering properties and antiatherosclerotic efficacy. The compound is classified as an acyl coenzyme A: cholesterol acyltransferase inhibitor (ACAT inhibitor) and is recognized for its ability to modulate cholesterol metabolism in various biological systems .
The synthesis of avasimibe involves several key steps that ensure the production of the desired compound with high purity and yield. The synthetic route typically includes:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .
Avasimibe possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 402.57 g/mol.
The structure includes:
X-ray crystallography studies have provided insights into its three-dimensional conformation, revealing how specific substituents influence binding affinity to target enzymes .
Avasimibe undergoes several chemical reactions that are crucial for its function:
The primary mechanism of action for avasimibe involves inhibition of acyl coenzyme A: cholesterol acyltransferase activity. By blocking this enzyme:
Additionally, avasimibe has shown potential effects on cellular signaling pathways associated with cancer proliferation and metastasis, particularly through modulation of E2F-1 signaling pathways in tumor cells .
Avasimibe exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Avasimibe has several significant applications in both clinical and research settings:
Acyl-CoA:cholesterol acyltransferase (ACAT) enzymes emerged as therapeutic targets in the 1980s–1990s due to their role in intracellular cholesterol esterification. ACAT-1, expressed ubiquitously (especially in macrophages), facilitates cholesterol storage as lipid droplets, while ACAT-2, found in hepatocytes and enterocytes, packages cholesterol esters into apolipoprotein B-containing lipoproteins. Inhibiting ACAT was hypothesized to reduce foam cell formation in atherosclerosis and lower plasma cholesterol levels [7]. Early ACAT inhibitors like PD 138142-15 showed efficacy in animal models but faced pharmaceutical challenges due to poor water solubility, acidic instability, and unpredictable oral bioavailability [6]. This spurred efforts to develop optimized compounds, culminating in avasimibe (CI-1011) by Parke-Davis (later Pfizer). Unlike predecessors, avasimibe exhibited improved solubility and dose-dependent cholesterol-lowering effects in preclinical models, positioning it as a candidate for clinical atherosclerosis management [6] [7].
Avasimibe was engineered via retrosynthetic modification of PD 138142-15, incorporating an acyl sulfamate group to enhance stability and bioavailability. In vitro and in vivo studies characterized its dual pharmacokinetic and pharmacodynamic profile:
Table 1: Key Pharmacodynamic Properties of Avasimibe
Target | Effect | Functional Consequence |
---|---|---|
ACAT-1 | Inhibition of cholesterol esterification in macrophages | Reduced foam cell formation; anti-atherogenic potential |
ACAT-2 | Suppression of hepatic cholesterol ester secretion | Decreased VLDL/LDL production |
CYP3A4/P-gp | Induction via pregnane X receptor activation | Enhanced drug metabolism |
Cholesterol 7α-hydroxylase | Upregulation | Increased bile acid synthesis |
Despite promising lipid effects, avasimibe failed phase III atherosclerosis trials in 2003. The ACTIVATE trial showed no regression of coronary lesions, and LDL-C paradoxically increased by 8.6% [6]. This, combined with its complex CYP450 interactions, halted cardiovascular development. However, research pivoted upon discovering roles of cholesterol metabolism in cancer:
Table 2: Avasimibe's Anticancer Mechanisms in Preclinical Studies
Cancer Type | Key Pathway Affected | Observed Effects |
---|---|---|
Prostate | E2F-1/cyclin axis | G1 arrest; ↓ cyclin D1/A1/A2; ↓ EMT markers |
Cholangiocarcinoma | FoxM1-AKR1C1 signaling | ↓ AKR1C1 transcription; ↓ tumor proliferation |
Breast | Cholesterol metabolism + T cell modulation | ↑ CD8⁺ T cell function; synergy with chemotherapy |
Glioma | linc00339 suppression | ↓ Migration and invasion |
The trajectory of avasimibe exemplifies drug repurposing driven by evolving biological insights. While its original indication faltered, its ACAT-independent effects on transcription factors (E2F-1, FoxM1) and immunometabolism continue to fuel oncology and immunology research [5] [8] [10].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9